[4-(Diphenylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone
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Overview
Description
[4-(Diphenylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a phenyl ring substituted with a hydroxy-methylbutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Diphenylmethyl Group: The piperazine ring is then substituted with a diphenylmethyl group using a suitable reagent such as diphenylmethyl chloride in the presence of a base.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Hydroxy-Methylbutynyl Group: The final step involves the addition of the hydroxy-methylbutynyl group to the phenyl ring, which can be achieved through an alkyne addition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the alkyne group to form alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Scientific Research Applications
Chemistry
In chemistry, [4-(Diphenylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, providing insights into their function and potential therapeutic applications .
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [4-(Diphenylmethyl)piperazin-1-yl]ethoxyacetic Acid Dihydrochloride
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
Compared to similar compounds, [4-(Diphenylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone stands out due to its unique combination of functional groups.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-29(2,33)18-17-23-13-15-26(16-14-23)28(32)31-21-19-30(20-22-31)27(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,27,33H,19-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPBHCMQLSYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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